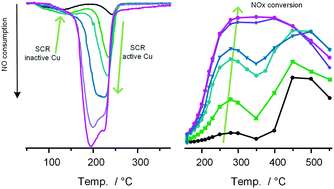Temperature-programmed reduction with NO as a characterization of active Cu in Cu-CHA catalysts for NH3-SCR
Catalysis Science & Technology Pub Date: 2019-04-23 DOI: 10.1039/C9CY00358D
Abstract
Temperature programmed reduction with NO (NO-TPR) is introduced as a characterization method, by monitoring the reduction of CuII to CuI in a mixture of NH3 and NO. Since the NO-TPR method is based on the oxidation and reduction half cycles of the NH3-SCR reaction, quantitative information about the amount of active Cu in Cu-CHA is obtained. Furthermore, information on the stability and reactivity of reaction intermediates in the NH3-SCR cycle is obtained as well. The reduction of the Cu is followed by monitoring the consumption of NO, after oxidation of the catalyst in O2 or a mixture of NO and O2 to form the CuII state. Two distinct states of the Cu are revealed. The first state, corresponding to the reduction of a Cu-oxide species, is reduced around 130 °C and is observed at low Cu content only. The second state corresponds to the reduction of a Cu-nitrate species around 200–230 °C. The low-temperature activity of Cu-chabazite catalysts with low Cu content show the same trend as the Cu-nitrate species observed in NO-TPR. The fraction of Cu-oxide in NO-TPR decreases with increasing Cu content, leading to a non-linear dependence of the NH3-SCR activity on the Cu-content. At high Cu content, all Cu forms a stable Cu-nitrate species, and the NH3-SCR activity becomes proportional to the Cu content. This agrees well with the known behavior of Cu-CHA catalysts, indicating that NO-TPR seems to be a viable method for the characterization of Cu-CHA materials as NH3-SCR catalysts.


Recommended Literature
- [1] Carbon capture from corn stover ethanol production via mature consolidated bioprocessing enables large negative biorefinery GHG emissions and fossil fuel-competitive economics†
- [2] Multifunctional quaternized carbon dots with enhanced biofilm penetration and eradication efficiencies†
- [3] Exploration of interactions between membrane proteins embedded in supported lipid bilayers and their antibodies by reflectometric interference spectroscopy-based sensing†
- [4] Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†
- [5] Efficient transfer hydrogenation of alkynes and alkenes with methanol catalysed by hydrido(methoxo)iridium(III) complexes
- [6] Direct synthesis of highly luminescent Cu–Zn–In–S quaternary nanocrystals with tunable photoluminescence spectra and decay times†
- [7] Partial Mössbauer centre shifts in low-spin iron(II) compounds: a correlation with the spectrochemical series
- [8] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [9] Incorporation of 1,4-cyclohexanedicarboxylic acid into poly(butylene terephthalate)-b-poly(tetramethylene glycol) to alter thermal properties without compromising tensile and elastic properties†
- [10] A titrimetric method for determining total sulphur in mineral soils










